molecular formula C7H12N4O B1379871 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol CAS No. 1392237-64-7

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol

Cat. No.: B1379871
CAS No.: 1392237-64-7
M. Wt: 168.2 g/mol
InChI Key: CLLYPIMBHAAFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is a chemical compound with the molecular formula C7H12N4O . It has an average mass of 168.196 Da and a monoisotopic mass of 168.101105 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethanolamine group via a methylamino linkage .

Scientific Research Applications

Synthesis Methodologies

Research has developed efficient methodologies for synthesizing 2-aminopyrimidine derivatives, including compounds structurally related to 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol. These methods involve nucleophilic substitution reactions that have been optimized for higher yields and efficiency under solvent-free conditions, presenting a more environmentally friendly approach compared to traditional solvent-based methods (Khan et al., 2015).

Heterocyclic Derivative Synthesis

The synthesis of new heterocyclic derivatives, such as oxazepine from 6-methyl 2-thiouracil, has been studied, indicating the potential for creating diverse bioactive molecules from pyrimidine-based compounds. These processes often involve multiple steps, including reactions with ethyl chloroacetate and hydrazine hydrate, leading to the formation of Schiff bases and further heterocyclic derivatives (Mohammad et al., 2017).

Green Chemistry Approaches

In the pursuit of sustainable chemical processes, green chemistry techniques have been applied to the synthesis of 2-amino-6-hydroxypyrimidines, utilizing microwave irradiation and grindstone technology. This approach not only reduces reaction times but also increases yields, highlighting the importance of environmentally friendly methods in the synthesis of pyrimidine derivatives (Gupta et al., 2014).

Antimicrobial Activity

Some pyrimidine derivatives have been evaluated for their antimicrobial activity, demonstrating significant inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents based on pyrimidine structures (Sabry et al., 2013).

Theoretical and Spectroscopic Studies

Theoretical and spectroscopic analyses, such as anharmonic vibrational and electronic spectral studies, have been conducted on pyrimidine compounds to understand their structural and electronic properties. These studies provide insight into the molecular behavior and potential applications of pyrimidine derivatives in various fields (Faizan et al., 2017).

Properties

IUPAC Name

2-[(6-aminopyrimidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-11(2-3-12)7-4-6(8)9-5-10-7/h4-5,12H,2-3H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLYPIMBHAAFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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